molecular formula C25H32O4 B1488598 (1R,2R,3Z,5E,7R,10R,11Z,14R,15S,20R)-11-hydroxy-2,7,10,18-tetramethyl-8-oxatricyclo[12.8.0.015,20]docosa-3,5,11,17,21-pentaene-9,13-dione CAS No. 1452849-94-3

(1R,2R,3Z,5E,7R,10R,11Z,14R,15S,20R)-11-hydroxy-2,7,10,18-tetramethyl-8-oxatricyclo[12.8.0.015,20]docosa-3,5,11,17,21-pentaene-9,13-dione

Cat. No.: B1488598
CAS No.: 1452849-94-3
M. Wt: 396.5 g/mol
InChI Key: MHXKMAAKEHGISP-MROKOONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(1R,2R,3Z,5E,7R,10R,11Z,14R,15S,20R)-11-hydroxy-2,7,10,18-tetramethyl-8-oxatricyclo[1280015,20]docosa-3,5,11,17,21-pentaene-9,13-dione” is a complex organic molecule characterized by multiple chiral centers and conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the tricyclic core, introduction of the hydroxy and oxo groups, and the establishment of the conjugated pentaene system. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tricyclic core through cyclization reactions.

    Functional Group Transformations: Introduction of hydroxy and oxo groups using reagents such as oxidizing agents (e.g., PCC, DMP) and reducing agents (e.g., NaBH4).

    Conjugated System Formation: Establishment of the conjugated pentaene system through Wittig or Horner-Wadsworth-Emmons reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to oxo groups using oxidizing agents.

    Reduction: Reduction of oxo groups to hydroxy groups using reducing agents.

    Substitution: Substitution of functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, DMP, KMnO4.

    Reducing Agents: NaBH4, LiAlH4.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving similar structural motifs.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,3Z,5E,7R,10R,11Z,14R,15S,20R)-11-hydroxy-2,7,10,18-tetramethyl-8-oxatricyclo[12.8.0.015,20]docosa-3,5,11,17,21-pentaene-9,13-dione: A similar compound with slight variations in the functional groups or stereochemistry.

    Other Tricyclic Compounds: Compounds with similar tricyclic cores but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, chiral centers, and conjugated system, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1R,2R,3Z,5E,7R,10R,11Z,14R,15S,20R)-11-hydroxy-2,7,10,18-tetramethyl-8-oxatricyclo[12.8.0.015,20]docosa-3,5,11,17,21-pentaene-9,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O4/c1-15-9-11-21-19(13-15)10-12-20-16(2)7-5-6-8-17(3)29-25(28)18(4)22(26)14-23(27)24(20)21/h5-10,12,14,16-21,24,26H,11,13H2,1-4H3/b7-5-,8-6+,22-14-/t16-,17-,18-,19+,20-,21+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIYESYYJFVAPO-MHOKOUPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CC(OC(=O)C(C(=CC(=O)C2C1C=CC3C2CC=C(C3)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1/C=C\C=C\[C@H](OC(=O)[C@@H](/C(=C/C(=O)[C@H]2[C@@H]1C=C[C@@H]3[C@@H]2CC=C(C3)C)/O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,3Z,5E,7R,10R,11Z,14R,15S,20R)-11-hydroxy-2,7,10,18-tetramethyl-8-oxatricyclo[12.8.0.015,20]docosa-3,5,11,17,21-pentaene-9,13-dione
Reactant of Route 2
(1R,2R,3Z,5E,7R,10R,11Z,14R,15S,20R)-11-hydroxy-2,7,10,18-tetramethyl-8-oxatricyclo[12.8.0.015,20]docosa-3,5,11,17,21-pentaene-9,13-dione
Reactant of Route 3
(1R,2R,3Z,5E,7R,10R,11Z,14R,15S,20R)-11-hydroxy-2,7,10,18-tetramethyl-8-oxatricyclo[12.8.0.015,20]docosa-3,5,11,17,21-pentaene-9,13-dione
Reactant of Route 4
(1R,2R,3Z,5E,7R,10R,11Z,14R,15S,20R)-11-hydroxy-2,7,10,18-tetramethyl-8-oxatricyclo[12.8.0.015,20]docosa-3,5,11,17,21-pentaene-9,13-dione
Reactant of Route 5
(1R,2R,3Z,5E,7R,10R,11Z,14R,15S,20R)-11-hydroxy-2,7,10,18-tetramethyl-8-oxatricyclo[12.8.0.015,20]docosa-3,5,11,17,21-pentaene-9,13-dione
Reactant of Route 6
(1R,2R,3Z,5E,7R,10R,11Z,14R,15S,20R)-11-hydroxy-2,7,10,18-tetramethyl-8-oxatricyclo[12.8.0.015,20]docosa-3,5,11,17,21-pentaene-9,13-dione

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